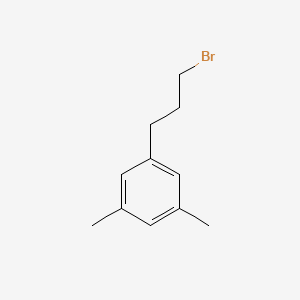

1-(3-Bromopropyl)-3,5-dimethylbenzene

Description

1-(3-Bromopropyl)-3,5-dimethylbenzene is an organobromine compound featuring a bromopropyl chain (-CH2CH2CH2Br) attached to a 3,5-dimethyl-substituted benzene ring. Brominated alkylbenzenes are widely used as intermediates in organic synthesis, particularly in cross-coupling reactions or as alkylating agents due to the bromine atom’s utility as a leaving group . The 3,5-dimethyl substitution on the aromatic ring introduces steric and electronic effects that may influence reactivity compared to simpler analogs like (3-bromopropyl)benzene.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3,5-dimethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3 |

InChI Key |

UAGMUFABSOSDMB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)CCCBr)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural similarity, substitution patterns, and available data from the evidence:

1-(Chloromethyl)-3,5-dimethylbenzene

- Structure : Chloromethyl (-CH2Cl) group attached to a 3,5-dimethylbenzene ring.

- Synthesis: Prepared via reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl2) at 23°C, achieving 50–71% yield depending on stoichiometry and reaction time .

- Key Properties :

- NMR Data :

- ¹H NMR : δ 6.75 (2H, s), 6.68 (1H, s), 4.15 (2H, s, CH2Cl), 2.04 (6H, s, CH3) .

- ¹³C NMR : δ 138.3, 138.8, 130.7, 127.4 (aromatic carbons), 46.97 (CH2Cl), 21.65 (CH3) .

- Reactivity : The chloromethyl group undergoes nucleophilic substitution but is less reactive than brominated analogs due to chlorine’s lower leaving-group ability.

Comparison with Target Compound :

- The bromopropyl chain in 1-(3-bromopropyl)-3,5-dimethylbenzene offers a longer alkyl spacer and a more reactive leaving group (Br vs. Cl), enhancing its utility in alkylation or cross-coupling reactions. The dimethyl substitution likely reduces steric accessibility compared to non-substituted analogs .

(3-Bromopropyl)benzene

Comparison with Target Compound :

- The dimethyl groups in the target compound may direct further substitution to specific positions on the aromatic ring .

1-Bromo-4-propylbenzene

Comparison with Target Compound :

- The bromine in 1-bromo-4-propylbenzene participates in aromatic electrophilic substitution, whereas the bromine in the target compound is part of an alkyl chain, making the latter more suitable for alkylation or nucleophilic substitution reactions.

1-(1-(4-Methoxyphenyl)cyclopropyl)-3,5-dimethylbenzene

- Structure : Cyclopropane ring fused to a 4-methoxyphenyl group, attached to a 3,5-dimethylbenzene.

- Synthesis : Prepared via cyclopropanation using a Pd catalyst, yielding 72% .

- Reactivity : The methoxy group is electron-donating, while the cyclopropane introduces ring strain, enhancing susceptibility to ring-opening reactions.

Comparison with Target Compound :

- The target compound lacks the cyclopropane and methoxy groups, focusing instead on bromine-mediated reactivity. This highlights the diversity in applications: the cyclopropane derivative may be used in strain-release chemistry, while the bromopropyl compound serves as a versatile alkylating agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.